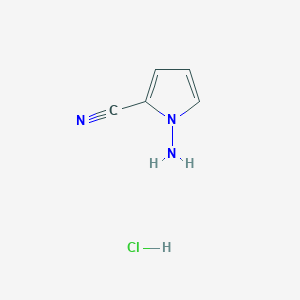
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride
Cat. No. B1523808
Key on ui cas rn:
937046-97-4
M. Wt: 143.57 g/mol
InChI Key: OQTSWPFWLRHRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08143393B2
Procedure details


To a stirred suspension of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (50 g, 0.35 mol) in absolute ethanol (800 mL) was added formamidine acetate (181.3 g, 1.74 mol) and potassium phosphate (370 g, 1.74 mol). The suspension was heated for 18 hours@78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The filter cake was washed with water, sucked dry and the solids were dissolved (on the funnel) with hot ethyl acetate and filtered into a collection vessel. The dark solution was filtered through a long plug of 30/40 Magnesol and the pale yellow filtrate was concentrated to dryness in vacuo to afford a yellow-tinged solid (20.6 g, 44.1% yield). The plug was washed with ethyl acetate/ethanol and the washings were concentrated in vacuo to afford additional material, 10.7 g (23%). Extraction of the aqueous work-up filtrate with ethyl acetate followed by drying, Magnesol filtration and concentration gave another 6.3 g (14%) of clean product, bringing the total recovery to 37.6 g (81%). 1H-NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), 6.64 (dd, 1H, J=4.5, 2.7 Hz) LC/MS (+esi): m/z=135.1 [M+H].



Identifiers


|
REACTION_CXSMILES
|
Cl.N[N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:9].C(O)(=O)C.[CH:14]([NH2:16])=[NH:15].P([O-])([O-])([O-])=O.[K+].[K+].[K+].N#N>C(O)C>[N:15]1[N:3]2[CH:7]=[CH:6][CH:5]=[C:4]2[C:8]([NH2:9])=[N:16][CH:14]=1 |f:0.1,2.3,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN1C(=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
181.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(=N)N
|
|
Name
|
potassium phosphate
|
|
Quantity
|
370 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with ice water (2 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the dark grayish-brown solids were collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solids were dissolved (on the funnel) with hot ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered into a collection vessel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dark solution was filtered through a long plug of 30/40 Magnesol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the pale yellow filtrate was concentrated to dryness in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=1N2C(C(=NC1)N)=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.6 g | |
| YIELD: PERCENTYIELD | 44.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

